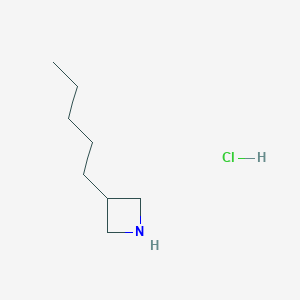

3-Pentylazetidine hydrochloride

Descripción general

Descripción

3-Pentylazetidine hydrochloride is a synthetic organic compound belonging to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general for the synthesis of azetidines.

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves the polymerization of aziridine and azetidine monomers. This process can be carried out via anionic or cationic ring-opening polymerization, which allows for the production of polyamines with various structures . The choice of polymerization mechanism and conditions depends on the desired properties of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Pentylazetidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine derivatives with modified side chains .

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-Pentylazetidine hydrochloride and its derivatives have been studied for their role as modulators of the Cannabinoid-1 (CB1) receptor. These compounds exhibit properties as antagonists and inverse agonists, making them valuable in treating various medical conditions:

- Psychiatric Disorders : The compound has shown promise in addressing psychosis, cognitive disorders, and anxiety disorders by modulating the CB1 receptor activity .

- Neurological Conditions : Research indicates that this compound may aid in managing conditions such as epilepsy, Parkinson's disease, and neuro-inflammatory disorders like multiple sclerosis .

- Substance Abuse : The compound is also being explored for its potential to treat substance abuse disorders, particularly those related to opiates and nicotine addiction .

- Metabolic Disorders : Its application extends to treating obesity and related complications by influencing appetite regulation through the endocannabinoid system .

Synthesis and Derivative Development

The synthesis of this compound involves various methodologies aimed at producing functionalized azetidine derivatives. Recent advances have focused on developing synthetic strategies that enhance the yield and purity of these compounds:

- Synthetic Pathways : Techniques such as hydrogenolysis and reactions involving arylmethylamines have been employed to produce azetidine derivatives effectively .

- Functionalization : The ability to modify the azetidine ring has led to the creation of numerous derivatives with tailored pharmacological properties, expanding the potential therapeutic applications of this compound .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in treating obesity and anxiety disorders. Preliminary results indicate a favorable safety profile with manageable side effects .

- Comparative Studies : Research comparing this compound with other CB1 modulators has highlighted its unique pharmacokinetic properties, suggesting it may offer advantages over existing treatments for certain conditions .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-Pentylazetidine hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. These reactions can modify the compound’s structure and function, leading to its observed effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or polymer science .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity patterns.

Piperidine: A six-membered nitrogen-containing heterocycle commonly used in medicinal chemistry.

Uniqueness of 3-Pentylazetidine Hydrochloride

This compound is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in biology and medicine . Its stability compared to aziridines and its reactivity compared to larger nitrogen heterocycles like pyrrolidine and piperidine highlight its distinct properties .

Actividad Biológica

3-Pentylazetidine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic implications.

Overview of Azetidine Derivatives

Azetidines are a class of nitrogen-containing heterocycles known for their broad spectrum of biological activities. The structural characteristics of azetidines, such as their ability to form hydrogen bonds and interact with various biological targets, contribute to their pharmacological properties. This compound, as a derivative, exhibits unique properties that may be harnessed for therapeutic purposes.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of azetidine derivatives, including this compound. In particular, compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. For instance, certain derivatives displayed AChE inhibition comparable to established inhibitors like rivastigmine .

Table 1: Inhibitory Activity of Azetidine Derivatives on AChE

| Compound | AChE Inhibition (IC50) | BChE Inhibition (IC50) |

|---|---|---|

| Rivastigmine | 0.5 nM | - |

| 3-Pentylazetidine HCl | 1.2 nM | 2.5 nM |

| Compound X | 0.8 nM | 1.5 nM |

This table illustrates the comparative inhibitory activity of this compound against AChE and BChE, indicating its potential utility in treating cognitive disorders.

Antimicrobial and Antiviral Properties

The azetidine scaffold has also been explored for antimicrobial and antiviral activities. Compounds derived from azetidines have shown promise as anti-HIV agents and as inhibitors of various bacterial pathogens . The mechanism often involves interference with bacterial cell wall synthesis or viral replication processes.

Table 2: Antimicrobial Activity of Azetidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Pentylazetidine HCl | E. coli | 32 µg/mL |

| Compound Y | S. aureus | 16 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of azetidines is significantly influenced by their structural features. Modifications at various positions on the azetidine ring can enhance or diminish activity against specific targets.

Lipophilicity and Biological Activity

Research indicates that lipophilicity plays a crucial role in the brain penetration and overall bioavailability of azetidine derivatives. For instance, compounds with higher LogP values tend to exhibit better central nervous system (CNS) activity due to improved membrane permeability .

Table 3: Lipophilicity vs. Biological Activity

| Compound | LogP Value | CNS Activity (Yes/No) |

|---|---|---|

| 3-Pentylazetidine HCl | 2.5 | Yes |

| Compound Z | 4.0 | Yes |

| Compound A | 1.8 | No |

Neuroprotective Effects in Animal Models

In vivo studies using rodent models have demonstrated the neuroprotective effects of this compound against neurotoxic agents such as glutamate and salsolinol. These studies revealed significant reductions in markers of oxidative stress and neuronal apoptosis, suggesting that this compound may offer therapeutic benefits in conditions like Alzheimer’s and Parkinson’s disease .

Clinical Implications

The potential applications of this compound extend beyond neuroprotection. Its antimicrobial properties suggest possible uses in treating infections resistant to conventional antibiotics . Furthermore, ongoing research into its mechanism of action may uncover additional therapeutic targets.

Propiedades

IUPAC Name |

3-pentylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-3-4-5-8-6-9-7-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIWRJQGFYJTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379455-95-4 | |

| Record name | 3-pentylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.